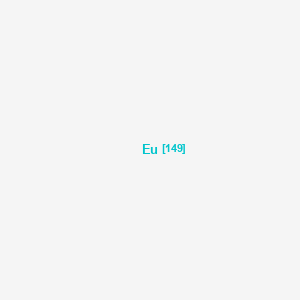
Europium-149
Vue d'ensemble
Description
Europium-149 is an isotope of Europium (Eu), which is a silvery-white metal of the lanthanide series . Europium-149 has a mass number of 149, which is the sum of its protons and neutrons . It’s important to note that Europium has two naturally occurring isotopes, 151Eu and 153Eu, with 153Eu being the most abundant .
Synthesis Analysis
Europium can be synthesized in various forms for different applications. For instance, a simple one-pot, non-hydrolytic, solvent-based synthesis method has been used to produce uniform and monodisperse red-emitting europium doped yttrium oxide (Y2O3:Eu) nanoparticles . Another study synthesized novel europium (III) complexes with heterocyclic ancillary ligands via solution precipitation method .
Chemical Reactions Analysis
Europium is quickly oxidized in the air and is easily combustible. It is reactive with all halogens and soluble in diluted H2SO4. When it reacts with water, it forms europium hydroxide .
Physical And Chemical Properties Analysis
Europium (Eu) has an atomic weight of 151.964 and a body-centered cubic lattice structure. It has two oxidation states, +2 and +3, respectively. The more stable of the two states is +3. Europium is also solid at room temperature. It has a boiling point of 1802 K and a melting point of 1099 K .
Applications De Recherche Scientifique
Spectroscopic Properties and Site Symmetry Determination
Europium-149 (Eu-149) is widely recognized for its strong luminescence, particularly in the red spectral region. This makes it valuable for spectroscopic applications. The trivalent europium ion (Eu3+) is notable for its luminescence and theoretical interest due to its unique electron configuration. It is used in determining the site symmetry of ions in various matrices, facilitating the interpretation of optical absorption and luminescence spectra in europium(III) compounds (Binnemans, 2015).
Neutron Absorption and Nuclear Reactor Control
Eu-149 plays a significant role in the nuclear energy sector. It is a good absorber of neutrons, making it suitable for use as a control material in nuclear reactors. It's also a byproduct in the fission process, which has led to detailed studies on its interaction with neutrons (Leinweber et al., 2014).
Misconceptions in Electronic Spectra
The electronic spectra of trivalent europium, including Eu-149, are central to various fields like phosphors, sensors, and bioimaging. However, there are common misconceptions about these spectra in the literature. This area of research focuses onclarifying these misconceptions and providing a deeper understanding of the electronic states, energy levels, and transition intensities of europium, including its use as a site symmetry probe and in bioimaging applications (Tanner, 2013).
Extraction and Recycling
Eu-149 is essential in high-tech processes across various industries, including nuclear and hydrogen energy, electronics, and medicine. Research has been conducted to optimize the extraction of hardly soluble europium compounds, which has significant industrial implications (Kolesnikov et al., 2020). Additionally, the recycling of europium, particularly from end-of-life products like lamp phosphors, is a critical area of research due to its limited supply and high demand (Bogaert et al., 2015).
Biomedical Imaging and Diagnosis
Europium complexes, including those containing Eu-149, have promising applications in biomedical imaging. Their paramagnetic properties and luminescence make them ideal for fluorescence imaging and magnetic resonance imaging (MRI). This dual imaging capability is particularly significant in disease diagnosis and molecular sensing (Han et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Europium-149 holds great promise for more detailed preclinical investigations and first clinical trials in the near future using 149Tb for α-therapy, combined with PET . Another study suggests that the gap between the absorbance and emission spectra of europium nanoparticles (EuNPs) allow them to compete with the traditional protein detection technologies .
Propriétés
IUPAC Name |
europium-149 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu/i1-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-OIOBTWANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[149Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933543 | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.91794 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium-149 | |
CAS RN |
14907-89-2 | |
| Record name | Europium, isotope of mass 149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)






![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)




